molecular formula C17H21NO3 B8684946 1-(1-(4-Ethoxy-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone CAS No. 647841-77-8

1-(1-(4-Ethoxy-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone

Cat. No. B8684946
M. Wt: 287.35 g/mol
InChI Key: CCHCYMJLZBRHFG-UHFFFAOYSA-N
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Patent
US07465730B2

Procedure details

Using the general procedure outlined in EXAMPLE 1, 3-acetyl-2,5-dimethyl-1-(4-hydroxy-2-methoxyphenyl)pyrrole (1.37 g, 5.3 mmol) and an excess of bromoethane (2.0 mL) reacted to give 3-acetyl-2,5-dimethyl-1-(4-ethoxy-2-methoxyphenyl)pyrrole as a tan solid: 1H NMR (CDCl3, 500 MHz) δ 6.99 (d, 1H), 6.59 (d, 1H), 6.53 (dd, 1H), 6.31 (s, 1H), 4.08 (q, 2H), 3.74 (s, 3H), 2.41 (s, 3H), 2.25 (s, 3H), 1.93 (s, 3H), 1.46 (t, 3H); MS (ESI) 288 (M+H)+.
Name
3-acetyl-2,5-dimethyl-1-(4-hydroxy-2-methoxyphenyl)pyrrole
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:8]=[C:7]([CH3:9])[N:6]([C:10]2[CH:15]=[CH:14][C:13]([OH:16])=[CH:12][C:11]=2[O:17][CH3:18])[C:5]=1[CH3:19])(=[O:3])[CH3:2].Br[CH2:21][CH3:22]>>[C:1]([C:4]1[CH:8]=[C:7]([CH3:9])[N:6]([C:10]2[CH:15]=[CH:14][C:13]([O:16][CH2:21][CH3:22])=[CH:12][C:11]=2[O:17][CH3:18])[C:5]=1[CH3:19])(=[O:3])[CH3:2]

Inputs

Step One
Name
3-acetyl-2,5-dimethyl-1-(4-hydroxy-2-methoxyphenyl)pyrrole
Quantity
1.37 g
Type
reactant
Smiles
C(C)(=O)C1=C(N(C(=C1)C)C1=C(C=C(C=C1)O)OC)C
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
BrCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=C(N(C(=C1)C)C1=C(C=C(C=C1)OCC)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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